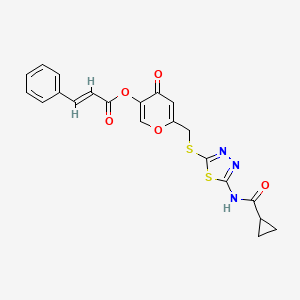

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cinnamate derivatives are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . Thiadiazole is a heterocyclic compound that is also found in various pharmacologically active compounds .

Synthesis Analysis

Cinnamate derivatives can be synthesized using various methods. One approach involves the Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . Thiadiazoles can be synthesized from thiosemicarbazides by cyclization .Molecular Structure Analysis

The molecular structure of cinnamate derivatives and thiadiazoles can vary greatly depending on the substituents attached to the core structure. The presence of different functional groups can significantly influence the properties of the compound .Chemical Reactions Analysis

Cinnamates can undergo various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions under UV irradiation . Thiadiazoles can participate in various reactions depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of cinnamate and thiadiazole derivatives can vary greatly depending on their structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence of different functional groups .Scientific Research Applications

Cinnamic acid derivatives have garnered significant interest due to their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. Among these derivatives, cinnamamides stand out as an intriguing scaffold within medicinal chemistry. They have been incorporated into synthetic compounds with therapeutic potential, such as neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory agents .

Enzymatic Synthesis

In a recent study, researchers developed a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines. The key features of this approach include:

- Application Potential:

Electro-Organic Synthesis

An alternative approach involves electro-organic methods. Researchers have successfully synthesized methyl cinnamate derivatives through the Heck reaction under green conditions. This environmentally friendly method offers a promising avenue for efficient compound synthesis .

Deep Eutectic Solvents (DESs)

Green deep eutectic solvents (DESs) have been applied to catalyze the esterification of methanol and cinnamic acid, resulting in the synthesis of methyl cinnamate. DESs, such as ChCl-PTSA, ChCl-2PTSA, and ChCl-3PTSA, provide a sustainable and efficient platform for chemical transformations .

Other Potential Applications

While the above methods highlight specific aspects of cinnamamide synthesis, further research could explore additional applications, including:

Future Directions

properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S2/c25-16-10-15(12-30-21-24-23-20(31-21)22-19(27)14-7-8-14)28-11-17(16)29-18(26)9-6-13-4-2-1-3-5-13/h1-6,9-11,14H,7-8,12H2,(H,22,23,27)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBPEWLKCUCBKC-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)

![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)